

physicochemical properties of 2-Chloro-2,5-dimethylhexane

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Compound of Interest

Compound Name: 2-Chloro-2,5-dimethylhexane

Cat. No.: B1583108

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An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-2,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of **2-Chloro-2,5-dimethylhexane** (CAS No. 29342-44-7), a halogenated alkane of significant interest in organic synthesis. As an important intermediate, its utility spans the production of pharmaceuticals, agrochemicals, and specialty polymers.^[1] This document moves beyond a simple recitation of data, offering in-depth analysis of the molecule's structural characteristics, spectroscopic profile, and physical properties. We delve into the causality behind experimental choices for its characterization, presenting detailed, field-proven protocols for its analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and other standard methods. The guide is structured to provide not only accurate reference data but also a self-validating framework for researchers working with this compound, ensuring scientific integrity and reproducibility.

Molecular Identity and Structure

2-Chloro-2,5-dimethylhexane is a tertiary alkyl halide. The presence of a chlorine atom on a tertiary carbon atom significantly influences its reactivity, making it a classic substrate for

unimolecular nucleophilic substitution (S_N1) reactions.[2] Its structure lacks stereocenters, rendering it achiral.

- IUPAC Name: **2-chloro-2,5-dimethylhexane**[3]
- CAS Registry Number: 29342-44-7[4]
- Molecular Formula: C₈H₁₇Cl[3]
- Molecular Weight: 148.67 g/mol [3]
- SMILES: CC(C)CCC(C)(C)Cl[3][5]
- InChIKey: SVRDRJZPEYTXKX-UHFFFAOYSA-N[4][5]

Caption: 2D Molecular structure of **2-Chloro-2,5-dimethylhexane**.

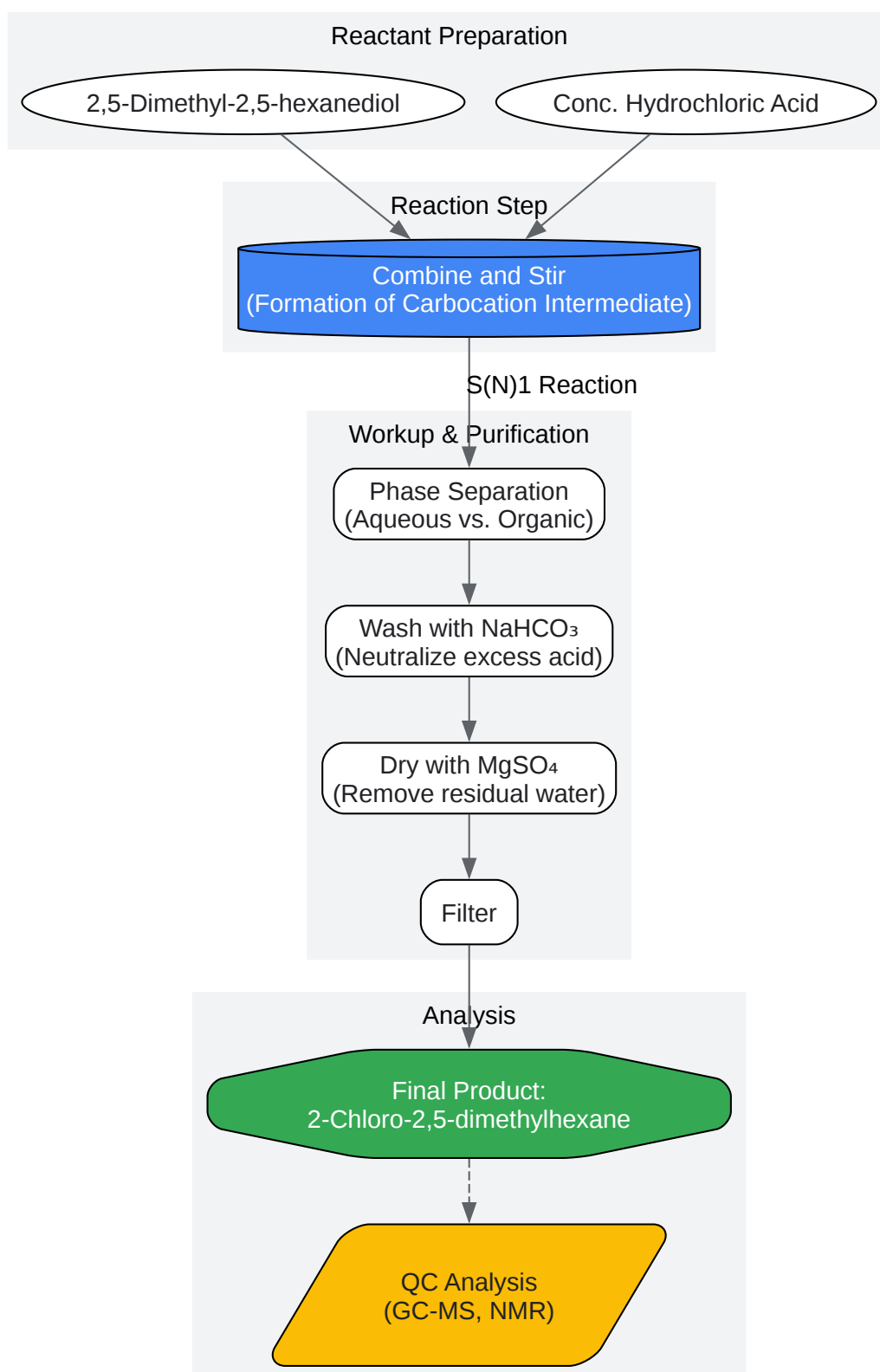
Core Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Chloro-2,5-dimethylhexane**, compiled from validated sources. These values are fundamental for predicting its behavior in chemical reactions, purification processes, and storage.

Property	Value	Source
Molecular Weight	148.67 g/mol	[3]
Physical State	Colorless liquid	[1]
Boiling Point	157.6 °C at 760 mmHg	[1]
Melting Point	-41.9 °C (estimate)	[1]
Density	0.862 g/cm ³	[1]
Refractive Index (n ²⁰ /D)	1.422	[1]
Vapor Pressure	3.54 mmHg at 25 °C	[1]
Flash Point	43.5 °C	[1]
LogP (Octanol/Water)	3.44	[1]
Solubility	Low in water; soluble in organic solvents	[1]

Synthesis and Purity Assessment

A common and instructive laboratory synthesis for **2-Chloro-2,5-dimethylhexane** involves the reaction of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid.[2][6] This transformation is a hallmark example of an S_N1 reaction, chosen because the tertiary carbocation intermediates formed during the reaction are relatively stable, facilitating the substitution of hydroxyl groups with chlorine.



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Caption: Workflow for the synthesis of **2-Chloro-2,5-dimethylhexane**.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for educational and research settings.^{[2][6]}

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-2,5-hexanediol.
- **Acid Addition:** In a fume hood, slowly add an excess of concentrated hydrochloric acid to the flask while stirring. The reaction is typically performed at ambient temperature.
- **Reaction:** Stir the biphasic mixture vigorously for 1-2 hours. The formation of the product as a separate organic layer should be visible.
- **Workup - Separation:** Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
- **Workup - Neutralization:** Wash the organic layer with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize any remaining HCl. Vent the funnel frequently to release CO_2 gas.
- **Workup - Drying:** Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).
- **Isolation:** Filter the drying agent and collect the clear liquid product. Purity can be assessed, and if necessary, the product can be further purified by distillation.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of **2-Chloro-2,5-dimethylhexane**. The molecule's symmetry results in a relatively simple spectrum.

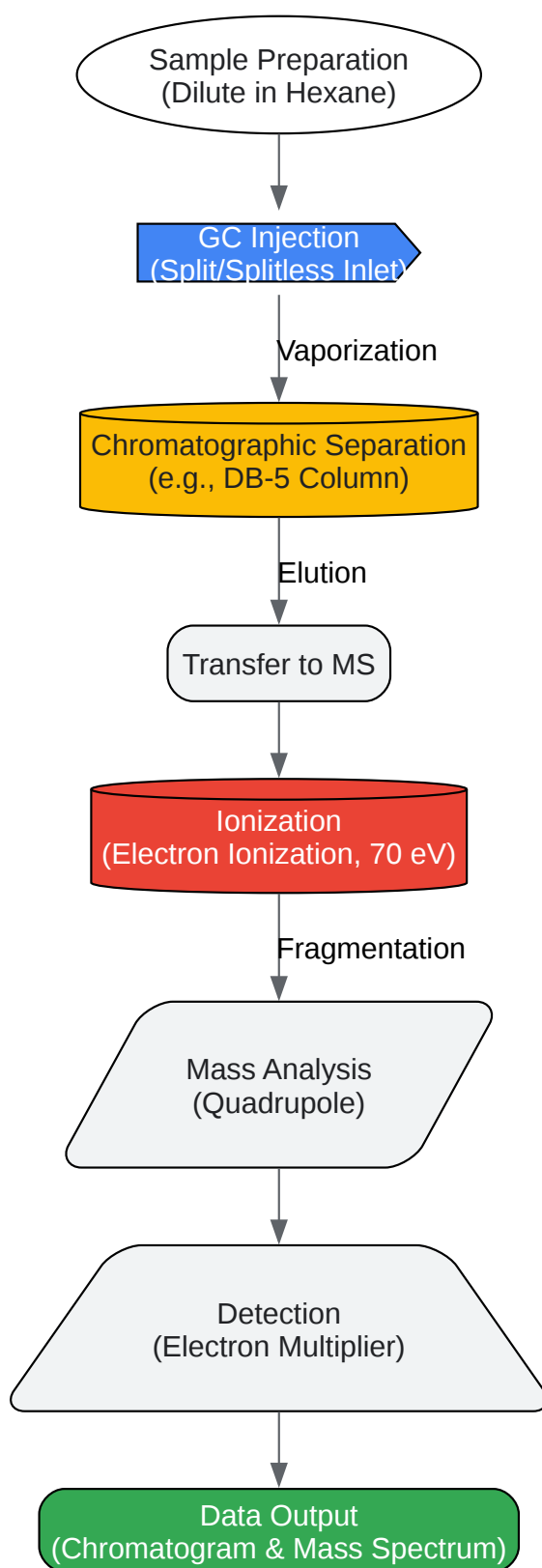
- **^1H NMR Analysis:** The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two methyl groups attached to the tertiary carbon with the chlorine will appear as a singlet, while the protons on the hexane chain will show characteristic splitting patterns.

- ^{13}C NMR Analysis: The carbon NMR will show unique signals for each carbon atom in a distinct electronic environment.[3][7] The carbon atom bonded to the chlorine will be significantly downfield due to the electronegativity of the halogen.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier method for assessing the purity of **2-Chloro-2,5-dimethylhexane** and confirming its molecular weight.

- Causality of Method Choice: Gas chromatography is ideal due to the compound's volatility and thermal stability. A non-polar or mid-polar capillary column is typically chosen to separate the analyte from starting materials or byproducts based on boiling point differences. The mass spectrometer provides definitive structural information.
- Expected Fragmentation: In electron ionization (EI) mode, the molecular ion peak (M^+) may be weak or absent. The fragmentation pattern will be dominated by the loss of a chlorine radical ($\text{M}-35/37$) and the formation of a stable tertiary carbocation. A prominent peak is expected at m/z 69, corresponding to the fragmentation and rearrangement of the alkyl chain.[3][8]



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Caption: General experimental workflow for GC-MS analysis.

Protocol for GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- Instrument Setup:
 - GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
 - Injector: Set to 250 °C with a split ratio of 50:1.
 - Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Setup:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 200.
- Injection and Data Acquisition: Inject 1 µL of the prepared sample and acquire the data.
- Data Analysis: Integrate the peaks in the total ion chromatogram to assess purity. Analyze the mass spectrum of the main peak to confirm the identity by comparing it to reference spectra from databases like NIST.[\[8\]](#)

Safety and Handling

2-Chloro-2,5-dimethylhexane is classified as a flammable liquid and vapor.[\[3\]](#) Standard laboratory safety precautions should be strictly followed.

- Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

- Hazards: May cause skin and eye irritation. Avoid inhalation of vapors.[3]

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